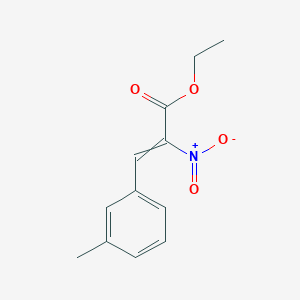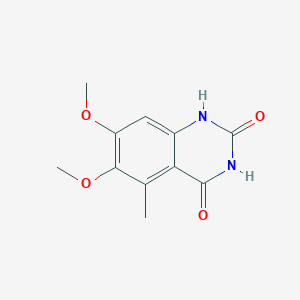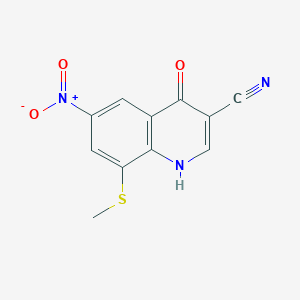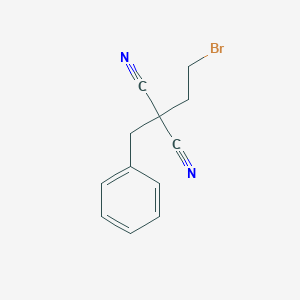![molecular formula C14H20O3 B12611406 (2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol CAS No. 917839-06-6](/img/structure/B12611406.png)
(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol is an organic compound with a complex structure that includes a methoxyphenyl group and a hexenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol typically involves the use of stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the use of a Grignard reaction, where a Grignard reagent is reacted with an appropriate aldehyde or ketone to form the desired alcohol. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and purification steps such as distillation or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexenol backbone can be reduced to form a saturated alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-2-[(4-Fluorophenyl)methoxy]hex-4-en-3-ol
- (2S,3R)-2-[(4-Chlorophenyl)methoxy]hex-4-en-3-ol
- (2S,3R)-2-[(4-Bromophenyl)methoxy]hex-4-en-3-ol
Uniqueness
(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol is unique due to its specific methoxyphenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents
Propiedades
Número CAS |
917839-06-6 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
(2S,3R)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol |
InChI |
InChI=1S/C14H20O3/c1-4-5-14(15)11(2)17-10-12-6-8-13(16-3)9-7-12/h4-9,11,14-15H,10H2,1-3H3/t11-,14+/m0/s1 |
Clave InChI |
HURCKZSDEQEZHG-SMDDNHRTSA-N |
SMILES isomérico |
CC=C[C@H]([C@H](C)OCC1=CC=C(C=C1)OC)O |
SMILES canónico |
CC=CC(C(C)OCC1=CC=C(C=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


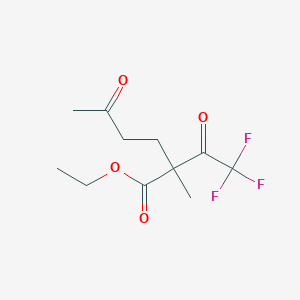
![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)
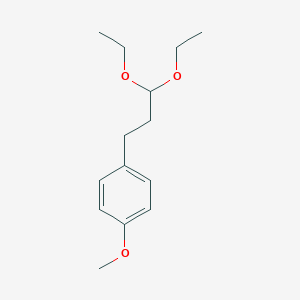
![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)
![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)
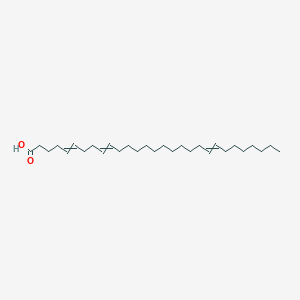
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)
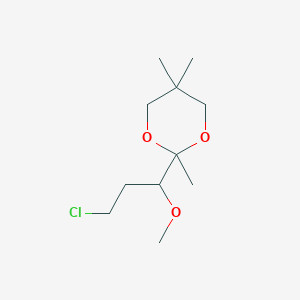
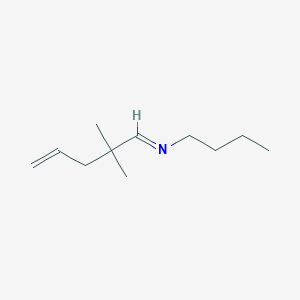
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
